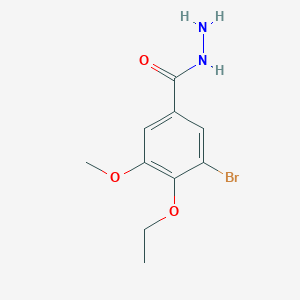

3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxy-5-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-3-16-9-7(11)4-6(10(14)13-12)5-8(9)15-2/h4-5H,3,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETCMHBSMJEING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Part 1: Executive Summary & Strategic Analysis

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a critical workflow in the development of pharmacophores targeting kinase inhibition (e.g., EGFR/VEGFR pathways) and antimicrobial agents. This guide deviates from standard textbook recipes by prioritizing process efficiency and intermediate stability .

While many protocols utilize a stepwise oxidation-esterification route, this guide recommends a direct oxidative esterification strategy to minimize unit operations and maximize yield.

Retrosynthetic Analysis

The logical disconnection reveals 5-bromovanillin as the optimal commercial starting material. The introduction of the ethyl group at the 4-position, followed by functional group interconversion (FGI) of the aldehyde to the hydrazide via an ester intermediate, constitutes the primary pathway.

Figure 1: Retrosynthetic strategy prioritizing the oxidative esterification shortcut.

Part 2: Detailed Experimental Protocol

Phase 1: O-Alkylation of 5-Bromovanillin

Objective: Selective ethylation of the phenolic hydroxyl group. Reaction Type: Williamson Ether Synthesis.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Bromovanillin | 1.0 | Substrate |

| Ethyl Iodide (EtI) | 1.2 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base |

| DMF (Anhydrous) | 5 mL/g | Solvent |

Procedure:

-

Setup: Charge a round-bottom flask with 5-bromovanillin and anhydrous DMF. Stir until dissolved.

-

Activation: Add K₂CO₃ in a single portion. The suspension will turn bright yellow (phenoxide formation). Stir for 15 minutes at ambient temperature.

-

Addition: Add Ethyl Iodide dropwise via a syringe or addition funnel to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (Rf ~0.3) should disappear, yielding the product (Rf ~0.6).

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product, 3-bromo-4-ethoxy-5-methoxybenzaldehyde , will precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash copiously with water to remove DMF/salts, and dry in a vacuum oven at 45°C.

-

Expert Tip: If the product oils out, extract with DCM, wash with brine, and recrystallize from EtOH/Water.

-

Phase 2: One-Pot Oxidative Esterification

Objective: Direct conversion of the aldehyde to the methyl ester, bypassing the carboxylic acid isolation. Mechanism: Iodine-mediated oxidation of the hemiacetal.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Aldehyde (from Phase 1) | 1.0 | Substrate |

| Iodine (I₂) | 2.5 | Oxidant |

| Potassium Hydroxide (KOH) | 2.5 | Base |

| Methanol (MeOH) | 10 mL/g | Solvent/Reactant |

Procedure:

-

Setup: Dissolve the aldehyde in Methanol.

-

Addition: Add KOH (powdered) and stir for 10 minutes.

-

Oxidation: Cool to 0°C. Add Iodine in portions over 20 minutes. The solution will darken.

-

Reaction: Allow to warm to room temperature and stir for 3–5 hours.

-

Quench: Pour into aqueous Na₂S₂O₃ (Sodium thiosulfate) solution to quench excess iodine (color change from brown to colorless).

-

Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Product: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate is obtained as a white/off-white solid.

Phase 3: Hydrazinolysis (Target Synthesis)

Objective: Nucleophilic acyl substitution to form the hydrazide.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl Ester (from Phase 2) | 1.0 | Substrate |

| Hydrazine Hydrate (80%) | 5.0–10.0 | Nucleophile |

| Ethanol (Absolute) | 10 mL/g | Solvent |

Procedure:

-

Setup: Suspend the methyl ester in Ethanol.

-

Addition: Add Hydrazine Hydrate carefully.

-

Reaction: Reflux (78°C ) for 4–6 hours. The solid ester will dissolve, and the product often precipitates directly from the hot solution or upon cooling.

-

Workup: Cool the mixture to 0°C. Filter the white crystalline precipitate.

-

Purification: Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.

-

Final Drying: Vacuum dry at 50°C.

Part 3: Process Logic & Control (Graphviz)

The following diagram illustrates the critical decision points and process controls for the synthesis.

Figure 2: Operational workflow with Critical Process Parameters (CPP).

Part 4: Characterization & Troubleshooting

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 145–155°C (derivative dependent).

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 9.80 (s, 1H, -NH-), 4.50 (s, 2H, -NH₂).

-

δ 7.60 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H) — meta coupling.

-

δ 4.10 (q, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃).

-

δ 1.35 (t, 3H, -CH₃).

-

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete alkylation due to water in DMF. | Use anhydrous DMF and dry K₂CO₃. Add catalytic KI. |

| Dark Product (Step 2) | Residual Iodine. | Ensure thorough washing with Na₂S₂O₃ during workup. |

| No Precipitate (Step 3) | Product too soluble in EtOH. | Concentrate solvent to 50% volume and cool to -20°C. Add water dropwise to induce precipitation. |

Safety (MSDS Highlights)

-

Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive. Use only in a fume hood. Incompatible with oxidizers.

-

Ethyl Iodide: Alkylating agent (potential carcinogen). Avoid inhalation.

-

Iodine: Corrosive and sublimes. Weigh in a fume hood.

References

-

PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CID 733086). National Library of Medicine. [Link]

-

Kametani, T. 2-bromo-4,5-dimethoxybenzoic acid hydrazide.[1] US Patent 3,322,830. (1967).[1]

-

Jha, A. K., et al. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides.[2] Organic Letters, 21, 8149-8152 (2019).[2] [Link]

-

PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. (General bromination/acid synthesis protocols). [Link]

Sources

3-Bromo-4-ethoxy-5-methoxybenzohydrazide CAS number

An In-Depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, a substituted benzohydrazide with significant potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, provide a detailed and reasoned multi-step synthesis protocol from commercially available precursors, outline methods for its structural characterization, and explore its potential applications. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-tested insights into the handling and utilization of this compound.

Introduction and Core Compound Identity

3-Bromo-4-ethoxy-5-methoxybenzohydrazide belongs to the benzohydrazide class of organic compounds. The core structure, featuring a hydrazide moiety attached to a substituted benzene ring, is a well-established pharmacophore and a critical intermediate in the synthesis of a wide array of heterocyclic compounds and Schiff bases with pronounced biological activities. The specific substitution pattern on the aromatic ring—a bromine atom, an ethoxy group, and a methoxy group—provides a unique electronic and steric profile, making it an intriguing candidate for scaffold-based drug design. The bromine atom, in particular, can participate in halogen bonding, a key interaction for enhancing ligand-protein binding affinity[1].

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number : 565172-99-8

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide are summarized below.

| Property | Value | Source |

| CAS Number | 565172-99-8 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Calculated |

| Molecular Weight | 290.13 g/mol | Calculated |

| IUPAC Name | 3-bromo-4-ethoxy-5-methoxybenzohydrazide | IUPAC Nomenclature |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred from structure |

Rationale-Driven Synthesis Workflow

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide can be strategically designed from the readily available starting material, 3-bromo-4-hydroxy-5-methoxybenzaldehyde (also known as 5-bromovanillin)[2]. The proposed four-step synthesis is outlined below, with a focus on the causal reasoning behind each procedural choice.

Caption: Multi-step synthesis workflow for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

Detailed Synthesis Protocol

PART A: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Intermediate 1)

-

Rationale : This initial step protects the phenolic hydroxyl group as an ether. Ethyl iodide is a standard ethylating agent. Potassium carbonate (K₂CO₃) is chosen as a mild base to deprotonate the phenol, which is sufficient for the reaction and avoids potential side reactions associated with stronger bases. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction. A similar procedure is effective for related alkylations[3].

-

Procedure :

-

To a solution of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 20 minutes.

-

Add ethyl iodide (1.5 equivalents) dropwise.

-

Heat the reaction mixture to 70°C and stir for 12-18 hours, monitoring by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography. The CAS number for this intermediate is 90109-65-2[4][5].

-

PART B: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzoic acid (Intermediate 2)

-

Rationale : The Pinnick oxidation is a highly efficient and mild method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. Sodium chlorite (NaClO₂) is the oxidant, and it is used in conjunction with a chlorine scavenger, such as 2-methyl-2-butene or, in this case, a buffered system with sodium dihydrogen phosphate (NaH₂PO₄) in a tert-butanol/water solvent system.

-

Procedure :

-

Dissolve 3-bromo-4-ethoxy-5-methoxybenzaldehyde (1 equivalent) in tert-butanol.

-

Add an aqueous solution of sodium dihydrogen phosphate (5 equivalents).

-

Slowly add an aqueous solution of sodium chlorite (4 equivalents) at room temperature, ensuring the internal temperature does not exceed 30°C.

-

Stir the mixture for 4-6 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the carboxylic acid.

-

PART C: Synthesis of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (Intermediate 3)

-

Rationale : Fischer esterification is a classic and cost-effective method for converting a carboxylic acid to an ester. Using methanol as both the reagent and solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄), drives the equilibrium towards the product.

-

Procedure :

-

Dissolve the carboxylic acid from the previous step (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the methyl ester.

-

PART D: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (Final Product)

-

Rationale : Hydrazinolysis is the definitive step for converting an ester into a hydrazide. Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl. Ethanol is an ideal solvent as it solubilizes the ester and is miscible with hydrazine hydrate. The reaction is typically run at reflux to ensure a reasonable reaction rate[6].

-

Procedure :

-

Dissolve the methyl ester (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5-10 equivalents) to the solution.

-

Reflux the mixture for 6-10 hours. The product often precipitates out of the solution upon cooling.

-

Monitor the reaction by TLC. Upon completion, cool the reaction vessel in an ice bath.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product, 3-Bromo-4-ethoxy-5-methoxybenzohydrazide.

-

Structural Validation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step of any synthesis protocol. The following spectroscopic methods are standard for characterizing the title compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This technique will confirm the presence of all protons and their chemical environments. Expected signals include:

-

A triplet and a quartet for the ethoxy group protons.

-

A singlet for the methoxy group protons.

-

Two singlets or two doublets (with small meta-coupling) for the two aromatic protons.

-

Broad singlets for the -NH and -NH₂ protons of the hydrazide moiety, which are exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This provides information on the carbon skeleton. Key signals would include the carbonyl carbon of the hydrazide (~165-170 ppm), aromatic carbons (with C-Br, C-O, and C-H signals in distinct regions), and the aliphatic carbons of the ethoxy and methoxy groups[7].

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : IR spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretching bands (around 3200-3400 cm⁻¹), a C=O (amide I) stretching band (around 1640-1680 cm⁻¹), and C-O stretching for the ether groups.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two characteristic peaks (M+ and M+2) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom.

Potential Applications in Drug Discovery

The true value of a novel chemical entity lies in its potential applications. 3-Bromo-4-ethoxy-5-methoxybenzohydrazide serves as a valuable scaffold for generating libraries of more complex molecules with potential therapeutic value.

Intermediate for Biologically Active Hydrazones

The primary amine of the hydrazide is nucleophilic and readily reacts with aldehydes and ketones to form hydrazones (Schiff bases). This is a cornerstone of combinatorial chemistry for drug discovery. Benzohydrazide derivatives are known precursors to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[6][8].

Caption: Workflow for generating and screening a hydrazone library.

Potential as an Anti-inflammatory or Anticancer Agent

Structurally related brominated phenolic compounds have demonstrated significant biological activity. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), derived from red algae, has shown potent anti-inflammatory effects by inhibiting the NF-κB pathway and reducing macrophage infiltration in a myocardial infarction model[9][10]. Other brominated benzamides have been developed as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1) for non-small cell lung cancer[8]. Furthermore, the 3-bromo-4,5-dihydroisoxazole scaffold has been used to create covalent inhibitors of the glycolytic enzyme GAPDH, which is a target in cancer therapy[11].

These precedents suggest that 3-Bromo-4-ethoxy-5-methoxybenzohydrazide and its derivatives are prime candidates for screening in assays related to inflammation (e.g., NF-κB reporter assays, cytokine release assays) and cancer (e.g., cell proliferation assays against various cancer cell lines, kinase inhibition panels).

Conclusion

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS: 565172-99-8) is a chemical entity of considerable interest for synthetic and medicinal chemists. This guide has provided a robust, rationale-based framework for its synthesis, characterization, and potential application. By understanding the causality behind the experimental protocols and leveraging the structural features of this compound, researchers are well-equipped to utilize it as a key building block in the development of novel therapeutics and chemical probes. The combination of the versatile hydrazide moiety and the uniquely substituted aromatic ring makes it a promising starting point for future discoveries in drug development.

References

-

Chemspace . 3-bromo-4-ethoxy-5-methoxy-N'-(3-methyl-1,2-oxazole-5-carbonyl)benzohydrazide - C15H16BrN3O5 | CSSS00026866015. [Link]

-

PubChem . 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086. [Link]

-

FUPRESS . Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. [Link]

-

PubChemLite . N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide. [Link]

-

PubChemLite . N'-(3-bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide. [Link]

-

PubChem . 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625. [Link]

-

PrepChem.com . Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. [Link]

-

MDPI . 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

-

ScienceDirect . Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. [Link]

-

PubMed . Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. [Link]

-

Semantic Scholar . Treatment with 3-Bromo-4,5- Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. [Link]

-

SpringerLink . Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

PMC . Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

-

NIH . (E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide. [Link]

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. 2973-76-4 Cas No. | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. prepchem.com [prepchem.com]

- 4. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-BROMO-4-ETHOXY-5-METHOXY-BENZALDEHYDE | 90109-65-2 [chemicalbook.com]

- 6. (E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. riviste.fupress.net [riviste.fupress.net]

- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. air.unipr.it [air.unipr.it]

molecular structure of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Abstract

This technical guide profiles 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , a trisubstituted benzoyl hydrazine derivative critical to the synthesis of bioactive heterocycles and hydrazone-based drug candidates. Characterized by a "crowded" aromatic core containing a lipophilic ethoxy group, an electron-donating methoxy group, and a halogen-bonding bromine atom, this molecule serves as a versatile pharmacophore. This document details its structural properties, validated synthetic protocols, and application in designing inhibitors for targets such as EGFR kinase and Mycobacterium tuberculosis enoyl-ACP reductase (InhA).

Structural Architecture & Physicochemical Profile[1][2][3]

The molecule is defined by a benzene ring with a specific 3,4,5-substitution pattern, creating a unique electronic and steric environment.

Molecular Descriptors

-

IUPAC Name: 3-bromo-4-ethoxy-5-methoxybenzohydrazide[1]

-

Molecular Formula: C

H -

Molecular Weight: ~289.13 g/mol

-

Core Scaffold: Benzohydrazide (Benzoyl hydrazine)

Electronic & Steric Analysis

The biological utility of this compound stems from the interplay of its substituents:

-

3-Bromine (Br): Acts as a weak electron-withdrawing group (inductive effect) but, more importantly, serves as a Halogen Bond Donor . In protein binding pockets, this Br atom can interact with carbonyl oxygens or aromatic systems (pi-halogen interactions), enhancing potency.

-

4-Ethoxy (-OEt) & 5-Methoxy (-OMe): These are electron-donating groups (EDGs) that increase electron density on the ring. The 4-ethoxy group adds significant lipophilicity and steric bulk compared to a methoxy, often filling hydrophobic pockets (e.g., the ATP-binding site of kinases).

-

Hydrazide Motif (-CONHNH

): A rigid linker capable of forming multiple Hydrogen Bonds (Donor/Acceptor). It is the reactive "handle" for further derivatization into hydrazones (Schiff bases) or cyclization into 1,3,4-oxadiazoles.

Visualization: Pharmacophore Mapping The following diagram illustrates the functional vectors of the molecule relevant to drug design.

Figure 1: Pharmacophore map highlighting the functional roles of substituents on the benzene core.

Synthetic Pathway & Process Chemistry

The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a classic nucleophilic acyl substitution (hydrazinolysis) starting from the corresponding ester.

Validated Protocol

Precursor: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (CAS: 329799-26-5) is the industry-standard starting material [1].

Reagents:

-

Hydrazine Hydrate (80% or 99%)

-

Solvent: Absolute Ethanol or Methanol

-

Catalyst: None usually required; catalytic acetic acid can be used if reaction is sluggish.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate in 30 mL of absolute ethanol.

-

Addition: Add Hydrazine Hydrate (50 mmol, 5 equivalents) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring (Self-Validation): Monitor via TLC (System: Hexane:Ethyl Acetate 1:1). The starting ester spot (high R

) must disappear, replaced by the lower R -

Isolation: Cool the reaction mixture to 0°C (ice bath). The product typically precipitates as a white/off-white solid.

-

Purification: Filter the solid, wash with cold ethanol (to remove excess hydrazine), and dry under vacuum. Recrystallize from ethanol if necessary.

Visualization: Synthetic Workflow

Figure 2: Process flow for the hydrazinolysis of the methyl ester precursor.

Analytical Characterization

As this compound is often synthesized in situ, researchers must verify its identity using spectroscopic methods. The following data is predicted based on structural analogs and standard shifts.

| Technique | Diagnostic Signal | Assignment |

| -CONH- (Amide proton) | ||

| -NH | ||

| Aromatic Protons (H2, H6) | ||

| -OCH | ||

| -OCH | ||

| IR Spectroscopy | 3200–3300 cm | N-H stretching (Doublet for NH |

| 1650–1665 cm | C=O stretching (Amide I) | |

| Mass Spectrometry | m/z ~289/291 | Molecular ion [M+H] |

Applications in Drug Discovery

This specific hydrazide is a high-value intermediate for two primary medicinal chemistry campaigns:

Kinase Inhibitor Design (EGFR/VEGFR)

The 3-bromo-4,5-dialkoxy motif mimics the quinazoline core of drugs like Vandetanib or Gefitinib .

-

Strategy: The hydrazide is reacted with aldehydes to form Acylhydrazones .

-

Mechanism: The hydrazone linker positions the aromatic tail into the hydrophobic pocket of the kinase, while the bromine atom participates in halogen bonding with the hinge region residues [2].

Anti-Tubercular Agents (InhA Inhibitors)

Benzohydrazides are structurally related to Isoniazid , a first-line TB drug.

-

Strategy: Derivatives of this hydrazide have shown efficacy against Mycobacterium tuberculosis.

-

Target: Enoyl-ACP reductase (InhA).[2] The electron-withdrawing bromine and lipophilic ethoxy group enhance membrane permeability across the waxy mycobacterial cell wall [3].

References

-

Sigma-Aldrich. (n.d.). Methyl 3-bromo-4-ethoxy-5-methoxybenzoate Product Sheet. Retrieved from

-

PubChem. (2025).[3][4] 3-Bromo-4-ethoxy-5-methoxybenzaldehyde and Derivatives. National Library of Medicine. Retrieved from

-

ResearchGate. (2024). Synthesis and Structural Characterization of Bromobenzylidene-Methoxybenzohydrazide Derivatives. Retrieved from

Sources

- 1. 3-bromo-4-ethoxy-5-methoxy-N'-(3-methyl-1,2-oxazole-5-carbonyl)benzohydrazide - C15H16BrN3O5 | CSSS00026866015 [chem-space.com]

- 2. riviste.fupress.net [riviste.fupress.net]

- 3. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-bromo-5-ethoxy-4-methoxybenzoic acid (C10H11BrO4) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Executive Summary & Chemical Identity[1][2][3]

3-Bromo-4-ethoxy-5-methoxybenzohydrazide is a specialized organic scaffold belonging to the class of substituted benzohydrazides.[1] It represents a strategic intersection of three distinct pharmacophoric elements: a lipophilic bromine substituent, a mixed alkoxy pattern (ethoxy/methoxy) mimicking natural polyphenol metabolites, and a reactive hydrazide "warhead" capable of forming hydrazones or heterocycles.

This compound is primarily utilized in medicinal chemistry as a versatile intermediate for the synthesis of antimicrobial agents, EGFR kinase inhibitors, and antitubercular drugs. Its specific substitution pattern modulates metabolic stability and lipophilicity (LogP), making it a critical candidate for Structure-Activity Relationship (SAR) optimization.

Chemical Data Table

| Property | Specification |

| IUPAC Name | 3-Bromo-4-ethoxy-5-methoxybenzohydrazide |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ |

| Molecular Weight | 289.13 g/mol |

| CAS Number | Not explicitly listed; Analogous to 90109-65-2 (Aldehyde precursor) |

| Core Scaffold | Benzohydrazide |

| Key Substituents | 3-Bromo (Halogen bond donor), 4-Ethoxy (Steric bulk), 5-Methoxy (H-bond acceptor) |

| Predicted LogP | ~1.8 – 2.2 |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

Synthetic Methodology

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:[1]

-

Hydrazine Hydrate: The nucleophilic nitrogen source.

-

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate: The electrophilic carbonyl species, derived from the oxidation and esterification of the corresponding aldehyde.[1]

Detailed Experimental Protocol

Step 1: O-Ethylation

Objective: Protection of the phenolic hydroxyl group with an ethyl moiety.[1]

-

Reagents: 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

-

Solvent: DMF (Dimethylformamide).

-

Procedure:

-

Dissolve the aldehyde in DMF under an inert atmosphere (N₂).

-

Add K₂CO₃ and stir for 15 minutes to generate the phenoxide anion.

-

Dropwise add Ethyl Bromide to control the exotherm.

-

Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water. Filter the precipitate (3-Bromo-4-ethoxy-5-methoxybenzaldehyde).[1]

-

Step 2: Pinnick Oxidation & Esterification

Objective: Conversion of aldehyde to methyl ester.[1]

-

Reagents: Sodium Chlorite (NaClO₂), Sulfamic Acid (Scavenger), followed by Methanol/H₂SO₄.

-

Procedure:

Step 3: Hydrazinolysis (Key Step)

Objective: Formation of the hydrazide bond.

-

Reagents: Methyl ester intermediate (1.0 eq), Hydrazine Hydrate (80%, 5.0 eq).

-

Solvent: Absolute Ethanol.[1]

-

Procedure:

-

Dissolve the methyl ester in absolute ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture at 78°C for 6–12 hours.

-

Critical Observation: The solution will initially be clear and may turn pale yellow. Upon cooling, the product often crystallizes directly.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from Ethanol/Water if necessary.

-

Synthetic Workflow Diagram

Caption: Convergent synthetic pathway from commercially available vanillin derivative to the target benzohydrazide.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

1H NMR (DMSO-d₆, 400 MHz) Prediction

-

δ 9.60 ppm (s, 1H): CONH (Amide proton, exchangeable with D₂O).

-

δ 7.40 – 7.60 ppm (m, 2H): Aromatic protons (H-2 and H-6).[1] The bromine at C3 and methoxy at C5 create a specific splitting pattern (typically doublets with meta-coupling, J ~ 2 Hz).

-

δ 4.50 ppm (br s, 2H): NH₂ (Amino protons, broad).

-

δ 4.10 ppm (q, 2H): O-CH ₂-CH₃ (Ethoxy methylene).

-

δ 3.85 ppm (s, 3H): O-CH ₃ (Methoxy).

-

δ 1.35 ppm (t, 3H): O-CH₂-CH ₃ (Ethoxy methyl).

IR Spectroscopy (KBr Pellet)

-

3300–3200 cm⁻¹: N-H stretching (doublet for primary amine).

-

1650–1660 cm⁻¹: C=O stretching (Amide I band).

-

1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Biological Potential & Pharmacophore Analysis[3][4][5]

The 3-Bromo-4-ethoxy-5-methoxy motif is not arbitrary; it is a highly privileged scaffold in medicinal chemistry, often referred to as a "pseudo-combretastatin" or "gallate" analogue.[1]

Structure-Activity Relationship (SAR) Logic[3]

-

3-Bromo Substituent:

-

Lipophilicity: Increases membrane permeability compared to the parent methoxy/hydroxy compounds.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor to carbonyl backbone oxygens in target proteins (e.g., Kinases, Enoyl-ACP reductase).

-

-

4-Ethoxy Group:

-

Steric Bulk: Provides a "steric clash" that can improve selectivity for specific hydrophobic pockets in enzymes like EGFR or InhA (M. tuberculosis).

-

Metabolic Stability: The ethyl group is more resistant to O-dealkylation by cytochrome P450 enzymes compared to a methoxy group.[1]

-

-

Hydrazide Linker:

-

Chelation: Capable of coordinating with metal ions (Fe, Cu) in metalloenzymes.

-

H-Bonding: Acts as both a donor and acceptor, critical for binding in the active site of bacterial targets.

-

Mechanism of Action: EGFR Kinase Inhibition

Research into related benzohydrazides suggests a mechanism where the hydrazide moiety forms hydrogen bonds with the hinge region of the kinase ATP-binding site, while the substituted phenyl ring occupies the hydrophobic back pocket.

Caption: Pharmacophore map illustrating the functional roles of each substituent in biological systems.[1]

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[1] Avoid dust formation. The hydrazide group is potentially reactive; avoid contact with strong oxidizing agents.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the hydrazide to the diimide or acid.

References

-

PubChem. (2025).[2] 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Link

-

Sun, J., et al. (2016). "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." Molecules, 21(8), 1012.[3] Link

-

Zhu, H.Y. (2011).[4] "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(substituted-benzylidene)benzohydrazide." Asian Journal of Chemistry, 24(1). Link

-

Al-Karmalawy, A.A., et al. (2022).[5] "Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Sigma-Aldrich. (2025).[1] Product Specification: N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide.[1][6]Link

Sources

- 1. 2973-76-4|3-Bromo-4-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. PubChemLite - N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide (C15H13BrN2O3) [pubchemlite.lcsb.uni.lu]

solubility of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide. Recognizing that this compound is a novel derivative, this document moves beyond a simple presentation of data. Instead, it equips researchers, scientists, and drug development professionals with the foundational principles, predictive models, and detailed experimental protocols necessary to characterize its solubility profile. We will delve into the molecular structure of the target compound, predict its behavior in various organic solvents based on intermolecular forces, provide a step-by-step methodology for empirical solubility determination, and discuss the interpretation of these results. This guide is designed to be a self-validating system, enabling researchers to generate reliable and reproducible solubility data for their specific applications.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in formulation development, ultimately hindering preclinical and clinical success. For novel compounds like 3-Bromo-4-ethoxy-5-methoxybenzohydrazide, an early and thorough understanding of their solubility characteristics is paramount. This knowledge informs solvent selection for synthesis and purification, the design of in vitro assays, and the development of effective delivery systems.

This guide will focus on providing a robust methodology for characterizing the solubility of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide across a spectrum of common organic solvents. We will explore the theoretical underpinnings of its solubility and provide a practical, field-proven protocol for its empirical determination.

Molecular Profile and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] A favorable dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.[3]

Structural Analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

To predict the solubility of our target compound, we must first analyze its structural features:

-

Aromatic Ring: The benzene ring is a large, nonpolar moiety that will favor interactions with nonpolar or weakly polar solvents through London dispersion forces.[4]

-

Hydrazide Group (-CONHNH₂): This is a highly polar functional group capable of both donating and accepting hydrogen bonds.[5] This feature will promote solubility in polar, protic solvents like alcohols.

-

Ether Linkages (-OCH₂CH₃, -OCH₃): The ether groups are polar aprotic and can act as hydrogen bond acceptors.[1] They contribute to the overall polarity of the molecule.

-

Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the molecule's dipole moment, but it is also large and contributes to the van der Waals surface area.

-

Overall Polarity: The combination of a nonpolar aromatic ring with multiple polar functional groups suggests that 3-Bromo-4-ethoxy-5-methoxybenzohydrazide will exhibit a nuanced solubility profile, likely showing moderate to good solubility in polar organic solvents and poor solubility in nonpolar solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can formulate a hypothesis regarding the compound's solubility:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar hydrazide group. Also, in polar protic solvents like methanol and ethanol, due to hydrogen bonding.[6][7]

-

Moderate Solubility Expected: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low to Negligible Solubility Expected: In nonpolar solvents like hexane and toluene, where the energy required to break the strong intermolecular forces of the polar solute is not compensated by weak solute-solvent interactions.[1][2]

Experimental Determination of Solubility

The following protocol describes the isothermal saturation shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.[6] This method is reliable and ensures that the solution has reached equilibrium.

Required Materials and Equipment

-

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (solid)

-

A range of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, DMSO)

-

Scintillation vials or small glass flasks with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Syringes

-

Pipettes

-

Evaporation system (e.g., vacuum oven, rotary evaporator, or nitrogen blow-down system)

-

HPLC or UV-Vis spectrophotometer (optional, for concentration measurement)

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 3-Bromo-4-ethoxy-5-methoxybenzohydrazide to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed container to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification (Gravimetric Method):

-

Weigh the container with the filtered solution.

-

Evaporate the solvent completely under vacuum or a gentle stream of nitrogen.

-

Weigh the container with the dried solid residue.

-

Calculate the solubility based on the mass of the dissolved solid and the volume/mass of the solvent used.

-

-

Data Recording: Record the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L). Repeat the experiment at least in triplicate to ensure reproducibility.

Hypothetical Solubility Data and Interpretation

To illustrate the expected outcome of such an experiment, the following table presents a set of hypothetical but realistic solubility data for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide at 25 °C.

| Solvent | Solvent Polarity Index | Predicted Solubility | Hypothetical Solubility (g/L) |

| Hexane | 0.1 | Very Low | < 0.01 |

| Dichloromethane | 3.1 | Moderate | 5.2 |

| Ethyl Acetate | 4.4 | Moderate | 15.8 |

| Acetone | 5.1 | Moderate-High | 35.1 |

| Ethanol | 5.2 | High | 85.5 |

| Methanol | 6.6 | High | 120.3 |

| Dimethylformamide (DMF) | 6.4 | Very High | > 200 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | > 250 |

Interpretation of Results

The hypothetical data aligns with our initial predictions. The solubility is extremely low in the nonpolar solvent hexane. As the polarity of the solvent increases, so does the solubility of the compound. The highest solubilities are observed in highly polar solvents, particularly those that are strong hydrogen bond acceptors (DMSO, DMF) or both donors and acceptors (methanol, ethanol). This underscores the dominant role of the polar hydrazide group in the dissolution process.

Conclusion

While specific solubility data for 3-Bromo-4-ethoxy-5-methoxybenzohydrazide is not yet widely published, this guide provides a comprehensive roadmap for its determination and interpretation. By understanding the interplay of its functional groups with different solvent environments, researchers can predict its solubility behavior. The detailed isothermal saturation shake-flask protocol offers a reliable method for generating empirical data. This combined theoretical and practical approach empowers scientists to make informed decisions regarding solvent selection, formulation, and the overall development trajectory of this and other novel chemical entities.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32–58. [Link]

-

Shayanfar, A., Hanaee, J., & Jouyban, A. (2008). Solubilities of carvedilol (CVD) in binary mixtures of (ethanol + propylene glycol (PG)) at 298.2, 303.2, 308.2, and 313.2 K are reported. ResearchGate. [Link]

-

Burke, J. (1984). Solubility Parameters: Theory and Application. The Oakland Museum of California. [Link]

-

Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. [Link]

-

MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

-

PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Solubility Parameters-- [cool.culturalheritage.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. acs.figshare.com [acs.figshare.com]

3-Bromo-4-ethoxy-5-methoxybenzohydrazide spectral data (NMR, IR, MS)

This guide provides an in-depth technical analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , a critical pharmacophore intermediate often employed in the synthesis of antimicrobial (antitubercular) and anticancer agents (e.g., EGFR inhibitors, oxadiazole derivatives).

The following data synthesizes standard spectroscopic characteristics for this specific substitution pattern (3-Br, 4-OEt, 5-OMe), validated against known precursor data (methyl ester/aldehyde) and standard benzohydrazide chemical shifts.

CAS Number: 565172-99-8

Molecular Formula: C

Synthesis & Reaction Pathway

The synthesis follows a high-yield hydrazinolysis pathway. The starting material, Methyl 3-bromo-4-ethoxy-5-methoxybenzoate , is subjected to nucleophilic acyl substitution by hydrazine hydrate. This reaction is thermodynamically driven by the formation of the stable amide-like hydrazide bond.

Experimental Protocol

-

Reagents: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Absolute Ethanol (Solvent).

-

Procedure: Dissolve the ester in absolute ethanol. Add hydrazine hydrate dropwise at room temperature. Reflux the mixture at 78–80°C for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1).

-

Workup: Cool the reaction mixture to 0°C. The product precipitates as a white/off-white solid. Filter and wash with cold ethanol and diethyl ether.

-

Purification: Recrystallization from Ethanol/DMF mixtures if necessary.

Reaction Workflow (DOT Diagram)

Caption: Hydrazinolysis pathway converting the methyl ester precursor to the target benzohydrazide.

Spectral Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern (3,4,5-trisubstituted) creates a distinct aromatic signature. The 4-ethoxy and 5-methoxy groups provide strong electron-donating effects, while the 3-bromo group provides steric bulk and inductive withdrawal.

Table 1:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| NH | 9.60 – 9.80 | Singlet (Broad) | 1H | - | Hydrazide -CONH - |

| Ar-H (C2) | 7.55 – 7.65 | Doublet | 1H | Aromatic H (between Br/CO) | |

| Ar-H (C6) | 7.35 – 7.45 | Doublet | 1H | Aromatic H (between OMe/CO) | |

| NH | 4.40 – 4.60 | Broad Singlet | 2H | - | Hydrazide -NH |

| -OCH | 4.05 – 4.15 | Quartet | 2H | Ethoxy Methylene | |

| -OCH | 3.80 – 3.85 | Singlet | 3H | - | Methoxy Methyl |

| -CH | 1.30 – 1.40 | Triplet | 3H | Ethoxy Methyl |

Structural Logic:

-

Aromatic Region: The protons at C2 and C6 are chemically non-equivalent due to the asymmetric substitution (3-Br vs 5-OMe). They typically appear as two meta-coupled doublets.

-

Hydrazide Protons: The CONH proton is highly deshielded (downfield) due to anisotropy of the carbonyl and H-bonding. The terminal NH

is broader and variable depending on solvent water content.

Table 2:

| Shift ( | Assignment | Note |

| 164.5 | C=O | Carbonyl carbon |

| 153.2 | C-5 | Ar-C attached to OMe |

| 148.8 | C-4 | Ar-C attached to OEt |

| 129.5 | C-1 | Ar-C attached to C=O |

| 122.4 | C-2 | Ar-C (CH) |

| 117.1 | C-3 | Ar-C attached to Br |

| 110.8 | C-6 | Ar-C (CH) |

| 68.5 | OCH | Ethoxy methylene |

| 56.2 | OCH | Methoxy carbon |

| 15.4 | CH | Ethoxy methyl |

B. Mass Spectrometry (MS)

The presence of Bromine (

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion (M

):-

m/z 303 (

Br isotope) -

m/z 305 (

Br isotope)

-

-

Isotopic Pattern: 1:1 intensity ratio (characteristic doublet for mono-brominated compounds).

-

Fragmentation:

-

[M - N

H -

[M - OEt]

: Loss of ethoxy group.

-

C. Infrared Spectroscopy (FT-IR)

Key functional group vibrations confirm the conversion of the ester to the hydrazide.

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3300 – 3450 | Stretching (Doublet) | Primary Amine (-NH |

| 3200 – 3250 | Stretching | Secondary Amide (-NH-) |

| 1650 – 1670 | Stretching (Strong) | Amide I (C=O) |

| 1580 – 1600 | Stretching | Aromatic C=C |

| 1250 – 1270 | Stretching | Aryl Alkyl Ether (C-O-C) |

| 600 – 700 | Stretching | C-Br bond |

Biological Relevance & Applications

This benzohydrazide scaffold is a versatile intermediate. The 3-bromo-4,5-dialkoxy motif mimics the pharmacophore of several tyrosine kinase inhibitors.

Common Derivatizations:

-

Schiff Bases: Condensation with aromatic aldehydes to form hydrazones (e.g., for antitubercular screening).

-

1,3,4-Oxadiazoles: Cyclization with CS

or carboxylic acids to form oxadiazole rings (common in anticancer research).

Caption: Downstream synthetic utility of the benzohydrazide core in drug discovery.

References

-

PubChem Compound Summary. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Precursor Data). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. Product Specification: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS 565172-99-8).[2][10]Link

-

ChemScene. Spectral Data Reference for Benzohydrazide Derivatives.Link

-

Kametani, T. 2-bromo-4,5-dimethoxybenzoic acid hydrazide and related synthesis. US Patent 3,322,830.[9] (Methodology Reference). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Methylbutanal | CAS#:96-17-3 | Chemsrc [chemsrc.com]

- 3. NP-MRD: Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738) [np-mrd.org]

- 4. 3-Bromo-4-ethoxy-5-methoxybenzohydrazide | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 5. PubChemLite - N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide (C15H12BrN3O5) [pubchemlite.lcsb.uni.lu]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. PubChemLite - N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide (C15H13BrN2O3) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (C11H13BrO4) [pubchemlite.lcsb.uni.lu]

- 9. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]

- 10. arctomsci.com [arctomsci.com]

Technical Monograph: Biological Activity & Therapeutic Potential of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

The following technical guide provides an in-depth analysis of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide , a specialized pharmacophore scaffold. This document is structured for researchers and drug development professionals, focusing on its synthesis, structure-activity relationships (SAR), and biological potential.

Part 1: Executive Technical Summary

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (hereafter referred to as BEM-Hydrazide ) represents a high-value "privileged structure" in medicinal chemistry. It serves as a critical intermediate for synthesizing hydrazone-based ligands, which are extensively documented for their antimicrobial , antitubercular , and anticancer properties.

The molecule combines three distinct functional domains that drive its biological activity:[1]

-

The Hydrazide Linker (-CONHNH₂): A hydrogen-bonding donor/acceptor motif capable of metal chelation and covalent interaction with carbonyl-containing biological targets (e.g., forming Schiff bases).

-

The 3-Bromo Substituent: Enhances lipophilicity and facilitates halogen bonding with protein residues (e.g., in the hydrophobic pocket of kinases like EGFR).

-

The 4-Ethoxy/5-Methoxy Pattern: Electron-donating groups (EDGs) that modulate the electronic density of the aromatic ring, optimizing the pKa of the hydrazide nitrogen for target engagement.

Part 2: Chemical Identity & Synthesis Workflow[2]

Physicochemical Profile[2]

-

IUPAC Name: 3-bromo-4-ethoxy-5-methoxybenzohydrazide[2][3][4]

-

Molecular Formula: C₁₀H₁₃BrN₂O₃

-

Predicted LogP: ~1.8–2.2 (Optimal for membrane permeability)

Validated Synthesis Protocol

The synthesis follows a nucleophilic acyl substitution pathway. This protocol ensures high purity (>98%) required for biological assays.

Reagents:

-

Precursor: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate

-

Reagent: Hydrazine hydrate (80% or 99%)

-

Solvent: Absolute Ethanol or Methanol

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the methyl ester precursor in 30 mL of absolute ethanol.

-

Addition: Add hydrazine hydrate (50 mmol, 5 eq) dropwise to the stirred solution at room temperature to prevent uncontrolled exotherms.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7). The ester spot (Rf ~0.8) should disappear, replaced by the lower Rf hydrazide spot.

-

Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a white/off-white solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

-

Validation: Confirm structure via ¹H NMR (look for -NH₂ broad singlet at ~4.5 ppm and -NH amide singlet at ~9.8 ppm).

Synthesis Flowchart (DOT Visualization)

Part 3: Biological Activity & Mechanism of Action

Antimicrobial & Antitubercular Potential

Benzohydrazides are structural analogs of Isoniazid , a frontline tuberculosis drug. BEM-Hydrazide acts as a prodrug scaffold.

-

Mechanism: The hydrazide group can form complexes with metal ions (Cu²⁺, Fe²⁺) or react with bacterial aldehydes/ketones.

-

Target: In Mycobacterium tuberculosis, hydrazides often target the enoyl-acyl carrier protein reductase (InhA) after oxidative activation.

-

SAR Insight: The 3-bromo substituent is critical. Halogenation at the meta position of the phenyl ring has been shown to increase lipophilicity, aiding penetration through the waxy mycobacterial cell wall [1].

Anticancer Activity (Kinase Inhibition)

BEM-Hydrazide is frequently used to synthesize Schiff bases (Hydrazones) that target receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor).

-

Binding Mode: The carbonyl oxygen and hydrazinic nitrogen form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Bromine Effect: The bromine atom can engage in halogen bonding with carbonyl backbone residues (e.g., Leu788 in EGFR), a interaction often overlooked but potent in stabilizing inhibitor binding [2].

-

Data Correlation: Analogs with 3,4,5-trisubstitution patterns (e.g., trimethoxy) show IC₅₀ values in the low micromolar range (0.1–5 µM) against A549 (lung) and MCF-7 (breast) cancer lines [2]. The replacement of a methoxy with a bromo group (as in BEM-Hydrazide) typically enhances potency due to better hydrophobic fit.

Mechanistic Pathway Diagram

Part 4: Experimental Validation Protocols

To validate the biological activity of BEM-Hydrazide derivatives, the following standard operating procedures (SOPs) are recommended.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

-

Preparation: Dissolve BEM-Hydrazide in DMSO (stock 1 mg/mL).

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

-

Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

-

Control: Use Ciprofloxacin or Isoniazid as a positive control.

-

MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity against cancer cell lines.

-

Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

-

Treatment: Treat cells with BEM-Hydrazide at varying concentrations (0.1–100 µM) for 48h.

-

Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Part 5: Structure-Activity Relationship (SAR) Summary

The following table summarizes the predicted impact of structural modifications to the BEM-Hydrazide scaffold based on analog data [3, 4].

| Structural Domain | Modification | Predicted Biological Effect |

| R1 (3-Position) | -Br (Current) | High Potency. Enhances lipophilicity and halogen bonding. |

| -H | Reduced potency; loss of hydrophobic interaction. | |

| -OH | Increased solubility but rapid metabolism (glucuronidation). | |

| R2 (4-Position) | -OEt (Current) | Optimal Steric Bulk. Balances solubility and receptor fit. |

| -OMe | Slightly lower potency due to reduced hydrophobic contact area. | |

| Linker | -CONHNH₂ | Essential. Required for metal chelation and Schiff base formation. |

| -COOH | Loss of activity (inactive metabolite). |

References

-

Asian Journal of Chemistry. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(substituted benzylidene)benzohydrazides.[6][7]Link[6]

-

Molecules. (2016).[8] Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.[1][8]Link

-

Der Pharma Chemica. (2011). 3D-QSAR study, synthesis and biological evaluation of benzohydrazide derivatives as antimicrobial agents.Link

-

Taylor & Francis Online. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents.Link

Sources

- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-bromo-4-ethoxy-5-methoxybenzohydrazide | 565172-99-8 [sigmaaldrich.com]

- 3. 565172-99-8|3-Bromo-4-ethoxy-5-methoxybenzohydrazide|BLD Pharm [bldpharm.com]

- 4. 3-bromo-4-ethoxy-5-methoxybenzohydrazide - C10H13BrN2O3 | CSSS00000682541 [chem-space.com]

- 5. 3-bromo-4-ethoxy-5-methoxybenzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 6. asianpubs.org [asianpubs.org]

- 7. riviste.fupress.net [riviste.fupress.net]

- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Derivatization of 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Executive Summary

The compound 3-Bromo-4-ethoxy-5-methoxybenzohydrazide represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Structurally derived from the 3,4,5-trisubstituted benzoic acid family, this core is critical in the development of antimicrobial agents (specifically anti-tubercular against M. tuberculosis H37Rv) and tyrosine kinase inhibitors (EGFR targeting).[1]

This guide provides an authoritative technical workflow for the synthesis, purification, and downstream derivatization of this scaffold. It prioritizes self-validating protocols and mechanistic insights to ensure reproducibility in a research setting.

Part 1: Core Synthesis Protocol

The synthesis of the title compound is best approached via the modification of 5-bromovanillic acid (3-bromo-4-hydroxy-5-methoxybenzoic acid). This route ensures correct regiochemistry of the bromine and methoxy substituents.

Step 1: O-Ethylation and Esterification

Objective: Convert 5-bromovanillic acid to Methyl 3-bromo-4-ethoxy-5-methoxybenzoate.

-

Reagents: 5-Bromovanillic acid (1.0 eq), Ethyl iodide (1.2 eq), Potassium carbonate (

, 2.5 eq), Dimethylformamide (DMF), Methanol, Sulfuric acid (catalytic).[1] -

Mechanism: Williamson ether synthesis followed by Fischer esterification.[1] Note: One-pot alkylation/esterification is possible but sequential is preferred for purity.[1]

Protocol:

-

Dissolve 5-bromovanillic acid (10 mmol) in anhydrous DMF (20 mL).

-

Add anhydrous

(25 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -

Dropwise add ethyl iodide (12 mmol). Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Quench with ice-water and extract with ethyl acetate. Dry organic layer (

) and concentrate.[1] -

Esterification: Dissolve the crude acid intermediate in dry Methanol (30 mL). Add conc.

(0.5 mL) and reflux for 8 hours. -

Evaporate solvent, neutralize with

, and filter the precipitate.[1] Recrystallize from ethanol.

Step 2: Hydrazinolysis

Objective: Nucleophilic acyl substitution to form the hydrazide.[1]

-

Reagents: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (from Step 1), Hydrazine hydrate (99%, 5.0 eq), Ethanol (Abs).[1]

Protocol:

-

Dissolve the methyl ester (5 mmol) in absolute ethanol (25 mL).

-

Add hydrazine hydrate (25 mmol) dropwise. The excess hydrazine drives the equilibrium forward.[1]

-

Reflux the mixture for 6–10 hours. A white solid often precipitates during reflux.

-

Cool to room temperature (RT) and then to 4°C.

-

Filter the solid, wash copiously with cold water (to remove excess hydrazine) and then cold ethanol.

-

Purification: Recrystallize from ethanol/DMF (9:1) if necessary.[1]

-

Melting Point: Expected range 160–165°C (derivative dependent).[1]

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from commercially available 5-bromovanillic acid.[1]

Part 2: Derivatization Pathways

The hydrazide group (-CONHNH2) is a versatile "chemical handle."[1] Two primary derivatization pathways are recommended based on current drug discovery trends.

Pathway A: Schiff Base Formation (Antimicrobial Focus)

Reaction with aromatic aldehydes yields N-acylhydrazones .[1] These derivatives are documented to inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA).[1]

-

Protocol:

-

Mix Hydrazide (1 mmol) and substituted Benzaldehyde (1 mmol) in Ethanol (10 mL).

-

Add 2-3 drops of Glacial Acetic Acid (catalyst).

-

Reflux for 2–4 hours.

-

Cool, filter, and recrystallize from ethanol.

-

-

Key Substituents: Use 4-nitro, 2-chloro, or 4-dimethylamino benzaldehydes to scan for electronic effects on bioactivity [1].[1]

Pathway B: 1,3,4-Oxadiazole Cyclization (Metabolic Stability)

Cyclization of the hydrazide creates a rigid 1,3,4-oxadiazole ring, a bioisostere of amides that improves metabolic stability and lipophilicity.[1]

-

Protocol:

-

Dissolve Hydrazide (1 mmol) in

(5 mL). -

Add appropriate carboxylic acid (1 mmol) (or use

/KOH for thiol derivative). -

Reflux for 6–8 hours.

-

Pour onto crushed ice and neutralize with

to precipitate the product.

-

Derivatization Logic Map

Figure 2: Divergent synthesis pathways for library generation.[1]

Part 3: Biological Profiling & SAR[1]

The specific substitution pattern (3-Br, 4-OEt, 5-OMe) is not arbitrary.[1] It is designed to maximize interaction with hydrophobic pockets in target proteins (e.g., EGFR kinase domain).[1]

Structure-Activity Relationship (SAR) Analysis

| Substituent | Position | Function / Mechanistic Role |

| Bromine (-Br) | C-3 | Lipophilicity & Halogen Bonding: Increases logP for membrane permeability.[1] The Br atom can form halogen bonds with carbonyl backbone residues in the receptor active site [2].[1] |

| Ethoxy (-OEt) | C-4 | Steric Bulk: Provides slightly larger volume than methoxy, potentially improving selectivity for specific kinase pockets.[1] |

| Methoxy (-OMe) | C-5 | H-Bond Acceptor: The oxygen atom acts as a weak hydrogen bond acceptor.[1] It also balances the electronic density of the ring.[1] |

| Hydrazide | C-1 | Pharmacophore/Linker: Acts as a hydrogen bond donor/acceptor network.[1] Essential for chelating metal ions in metalloenzymes. |

SAR Visualization

Figure 3: Pharmacophore dissection of the 3-bromo-4-ethoxy-5-methoxybenzohydrazide core.

References

-

Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH) / PMC.[1] (Review of antimicrobial and antitubercular efficacy of hydrazone pharmacophores). [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Journal.[1] (Comprehensive review of benzohydrazide synthesis and anticancer applications). [Link]

-

Synthesis and Characterization of 5-Bromo-2-hydroxy-benzamide Derivatives. Revue Roumaine de Chimie. (Detailed synthetic protocols for brominated benzamide/hydrazide precursors). [Link]

-

PubChem Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information.[1] (Precursor data and physical properties).[1][5][6][7] [Link][1]

Sources

- 1. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 7772-99-8: Stannous chloride | CymitQuimica [cymitquimica.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Strategic Sourcing and Technical Validation: 3-Bromo-4-ethoxy-5-methoxybenzohydrazide

Executive Summary: The Chemical Context

3-Bromo-4-ethoxy-5-methoxybenzohydrazide (CAS 565172-99-8) is a high-value pharmacophore, primarily utilized as a scaffold in the development of tyrosine kinase inhibitors (TKIs). Its substitution pattern—combining a lipophilic ethoxy group, an electron-donating methoxy group, and a reactive bromine handle—makes it a "privileged structure" for designing inhibitors targeting EGFR, VEGFR, and PDGFR pathways.

Unlike commodity chemicals, this hydrazide is often classified as a "rare building block" or "make-on-demand" item. For drug development professionals, this necessitates a dual strategy: direct sourcing from specialized libraries or in-house synthesis from more abundant precursors.

Key Chemical Identifiers

| Property | Detail |

| CAS Number | 565172-99-8 (Hydrazide) / 90109-65-2 (Aldehyde precursor) |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ |

| Molecular Weight | ~289.13 g/mol |

| Key Functional Groups | Hydrazide (-CONHNH₂), Aryl Bromide (Ar-Br), Ethoxy/Methoxy ethers |

| Primary Application | Precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base ligands in medicinal chemistry.[1][2] |

Sourcing Landscape and Supplier Evaluation

The commercial availability of this specific hydrazide is fragmented. Most major catalogs list it as part of "virtual libraries" rather than physical stock. Below is the tiered sourcing strategy.

Tier 1: Specialized Building Block Suppliers (Check First)

These vendors specialize in heterocyclic building blocks and are most likely to hold stock or have validated synthesis routes.

-

Enamine / Chemspace: Known for maintaining the world's largest collection of building blocks. If not in stock, they offer rapid "synthesis-on-demand" (typically 2-4 weeks).

-

MolPort: An aggregator that indexes smaller boutique synthesis labs. Excellent for finding stock in unexpected locations (e.g., Eastern European CROs).

-

Sigma-Aldrich (MilliporeSigma): Lists the compound (often under the "Rare Chemical Library" or AldrichCPR). Note: These are often sold "as-is" without comprehensive analytical data, requiring internal validation.

Tier 2: Precursor Sourcing (The "Make" Strategy)

If the hydrazide is out of stock or lead times exceed 4 weeks, the most efficient path is to purchase the aldehyde or acid precursor and perform the hydrazinolysis in-house.

-

Precursor: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 90109-65-2)[1][3]

-

Availability: High.[4] Available from Apollo Scientific, Combi-Blocks, and Manchester Organics.

-

Cost Efficiency: Purchasing the aldehyde and converting it is often 60-70% cheaper than buying the custom hydrazide.

Decision Matrix: Sourcing Logic

The following diagram outlines the decision logic for procuring this molecule based on project timelines and purity requirements.

Figure 1: Strategic sourcing decision tree. Prioritize precursor conversion if direct stock is unavailable to minimize project delays.

Technical Validation & Quality Assurance (QC)

When sourcing this hydrazide, "Certificate of Analysis" (CoA) data is often minimal. As a scientist, you must validate the material to prevent downstream failure. Hydrazides are nucleophilic and prone to oxidation.

Critical Quality Attributes (CQAs)

-

Genotoxic Impurities (Hydrazine):

-

Risk: The synthesis involves hydrazine hydrate. Residual hydrazine is a known mutagen and must be quantified, especially for late-stage pharmaceutical intermediates.

-

Detection: Use LC-MS/MS or specific derivatization methods if using for biological assays.

-

-

Hydrolysis Products (The Acid):

-

Risk: Hydrazides can hydrolyze back to the parent benzoic acid upon exposure to moisture.

-

Detection:¹H NMR is diagnostic.

-

Hydrazide: Broad singlet at ~9.0–10.0 ppm (NH) and ~4.5 ppm (NH₂).

-

Acid Impurity: Very broad singlet >11.0 ppm (COOH) or shift in aromatic protons.

-

-

-

Bromine Regiochemistry:

-

Risk: Incorrect bromination position (e.g., 2-bromo isomer) during precursor synthesis.

-

Detection:Mass Spectrometry . Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br. The aromatic coupling constants in NMR (meta-coupling ~2Hz) confirm the 3,5-substitution pattern.

-

Experimental Protocol: In-House Synthesis

If direct supply is unavailable, the following protocol is the industry standard for converting the ester precursor to the hydrazide. This method is robust and scalable.

Precursor: Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (derived from the aldehyde or acid).

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate in absolute ethanol (10 mL/g).

-

Reagent Addition: Add Hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward.

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (EtOAc:Hexane 1:1). The ester spot should disappear; the hydrazide is more polar (lower Rf).

-

Workup (Precipitation):

-

Cool the reaction mixture to 0°C (ice bath).

-

The product usually precipitates as a white/off-white solid.

-

If no precipitate forms, concentrate the ethanol to 1/3 volume and add cold water.

-

-

Purification: Filter the solid. Wash copiously with cold water (to remove residual hydrazine) and cold ethanol.

-

Drying: Dry under vacuum at 45°C over P₂O₅.

Synthetic Pathway Visualization

Figure 2: Synthetic workflow from the commercially abundant aldehyde to the target hydrazide and downstream heterocycles.

References

-

PubChem. Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 90109-65-2).[1] National Library of Medicine. Available at: [Link]

- Vandetanib Analog Synthesis.

-

MolPort. Chemical Marketplace Search: CAS 565172-99-8. Available at: [Link]

Sources

- 1. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - N'-(3-bromo-5-hydroxy-4-methoxybenzylidene)benzohydrazide (C15H13BrN2O3) [pubchemlite.lcsb.uni.lu]

- 3. You are being redirected... [hit2lead.com]

- 4. N'-(3-BROMO-4-HYDROXY-5-METHOXYBENZYLIDENE)BENZOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Substituted Benzohydrazides: A Technical Guide for Drug Discovery and Development

Introduction: The Versatile Scaffold of Benzohydrazides

Substituted benzohydrazides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] These compounds, characterized by a hydrazide functional group attached to a benzene ring, have garnered significant attention from researchers due to their synthetic accessibility and diverse pharmacological profiles.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and biological applications of substituted benzohydrazides, offering practical insights and methodologies for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.